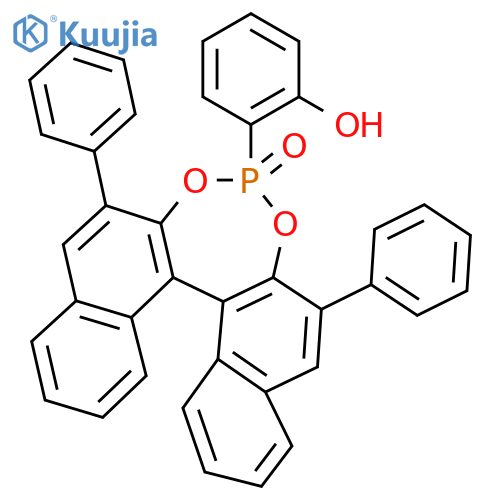Cas no 1879921-26-2 ((11bR)-4-(2-Hydroxyphenyl)-2,6-diphenyldinaphtho2,1-d:1',2'-f1,3,2dioxaphosphepine 4-oxide)

1879921-26-2 structure
商品名:(11bR)-4-(2-Hydroxyphenyl)-2,6-diphenyldinaphtho2,1-d:1',2'-f1,3,2dioxaphosphepine 4-oxide
(11bR)-4-(2-Hydroxyphenyl)-2,6-diphenyldinaphtho2,1-d:1',2'-f1,3,2dioxaphosphepine 4-oxide 化学的及び物理的性質
名前と識別子
-
- (11bR)-4-(2-Hydroxyphenyl)-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide
- starbld0011387
- 1879921-26-2
- (11bS)-4-(2-Hydroxyphenyl)-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide
- 2131111-78-7
- (11bR)-4-(2-Hydroxyphenyl)-2,6-diphenyldinaphtho2,1-d:1',2'-f1,3,2dioxaphosphepine 4-oxide
-
- インチ: 1S/C38H25O4P/c39-33-21-11-12-22-34(33)43(40)41-37-31(25-13-3-1-4-14-25)23-27-17-7-9-19-29(27)35(37)36-30-20-10-8-18-28(30)24-32(38(36)42-43)26-15-5-2-6-16-26/h1-24,39H
- InChIKey: LSPLTQGMPQNDRP-UHFFFAOYSA-N
- ほほえんだ: P1(C2C=CC=CC=2O)(=O)OC2C(C3C=CC=CC=3)=CC3C=CC=CC=3C=2C2C3C=CC=CC=3C=C(C3C=CC=CC=3)C=2O1
計算された属性
- せいみつぶんしりょう: 576.14904627g/mol
- どういたいしつりょう: 576.14904627g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 43
- 回転可能化学結合数: 3
- 複雑さ: 924
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 9.8
- トポロジー分子極性表面積: 55.8Ų
じっけんとくせい
- 密度みつど: 1.41±0.1 g/cm3(Predicted)
- ふってん: 793.1±60.0 °C(Predicted)
- 酸性度係数(pKa): 8.37±0.35(Predicted)
(11bR)-4-(2-Hydroxyphenyl)-2,6-diphenyldinaphtho2,1-d:1',2'-f1,3,2dioxaphosphepine 4-oxide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | H158760-50mg |
(11bR)-4-(2-Hydroxyphenyl)-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide |
1879921-26-2 | 50mg |
$1194.00 | 2023-05-18 | ||
| TRC | H158760-5mg |
(11bR)-4-(2-Hydroxyphenyl)-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide |
1879921-26-2 | 5mg |
$155.00 | 2023-05-18 | ||
| TRC | H158760-500mg |
(11bR)-4-(2-Hydroxyphenyl)-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide |
1879921-26-2 | 500mg |
$ 11200.00 | 2023-09-07 | ||
| TRC | H158760-25mg |
(11bR)-4-(2-Hydroxyphenyl)-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide |
1879921-26-2 | 25mg |
$620.00 | 2023-05-18 |
(11bR)-4-(2-Hydroxyphenyl)-2,6-diphenyldinaphtho2,1-d:1',2'-f1,3,2dioxaphosphepine 4-oxide 関連文献
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
1879921-26-2 ((11bR)-4-(2-Hydroxyphenyl)-2,6-diphenyldinaphtho2,1-d:1',2'-f1,3,2dioxaphosphepine 4-oxide) 関連製品
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 2230780-65-9(IL-17A antagonist 3)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 624-75-9(Iodoacetonitrile)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量